4-Thioxooxazolidin-2-one

Description

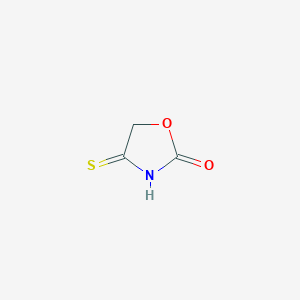

Structure

2D Structure

3D Structure

Properties

CAS No. |

138692-09-8 |

|---|---|

Molecular Formula |

C3H3NO2S |

Molecular Weight |

117.13 g/mol |

IUPAC Name |

4-sulfanylidene-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C3H3NO2S/c5-3-4-2(7)1-6-3/h1H2,(H,4,5,7) |

InChI Key |

IFXJQJKDPAJVMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S)NC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thioxooxazolidin 2 One and Its Derivatives

Classical and Established Synthetic Approaches to Oxazolidinone and Thioxooxazolidinone Ring Systems

Established methods for synthesizing oxazolidinone and thioxooxazolidinone rings often rely on cyclization reactions and ring-opening/re-cyclization strategies, providing reliable access to these core structures.

Cyclization Reactions for Direct Ring Formation

Direct cyclization is a cornerstone for the synthesis of oxazolidinone and thioxooxazolidinone ring systems. A common approach involves the reaction of β-amino alcohols with carbonylating agents like phosgene (B1210022) or its equivalents. beilstein-journals.org For instance, the reaction of an amino alcohol with phosgene can directly yield the oxazolidin-2-one ring. beilstein-journals.org Similarly, the carbonylation of β-amino alcohols using carbon dioxide or dialkyl carbonates represents another pathway. beilstein-journals.org

A notable method for the synthesis of 4-thioxooxazolidin-2-ones involves the thionation of precursor molecules. For example, 3-substituted 4-imino-oxazolidin-2-ones can be converted to 3-substituted 4-thioxo-oxazolidin-2-ones using hydrogen sulfide (B99878) in a mixture of dichloromethane (B109758) and pyridine. researchgate.netthieme-connect.comthieme-connect.com This thionation step is a key transformation for introducing the sulfur atom at the 4-position of the oxazolidinone ring.

Another versatile cyclization strategy is the hypervalent iodine-mediated cyclization of allylcarbamates. researchgate.net This method allows for the conversion of a range of substrates into substituted oxazolidinones. researchgate.net The reaction of epoxides with isocyanates, often catalyzed by various metal complexes or organocatalysts, is also a widely used cycloaddition reaction to form the oxazolidin-2-one ring. beilstein-journals.orgresearchgate.net Furthermore, intramolecular cyclization of amino alcohol carbamates, sometimes followed by cross-coupling reactions, provides a route to N-aryl oxazolidinones. organic-chemistry.org

The table below summarizes some classical cyclization reactions for the synthesis of oxazolidinone and thioxooxazolidinone derivatives.

| Starting Materials | Reagents/Conditions | Product Type |

| 3-Substituted 4-imino-oxazolidin-2-ones | H₂S, CH₂Cl₂/Pyridine | 3-Substituted 4-thioxo-oxazolidin-2-ones researchgate.netthieme-connect.comthieme-connect.com |

| Amino alcohols | Phosgene or equivalents | Oxazolidin-2-ones beilstein-journals.org |

| β-Amino alcohols | CO₂ or dialkyl carbonates | Oxazolidin-2-ones beilstein-journals.org |

| Allylcarbamates | Hypervalent iodine reagents | Substituted oxazolidinones researchgate.net |

| Epoxides and isocyanates | Catalysts (metal or organo) | Oxazolidin-2-ones beilstein-journals.orgresearchgate.net |

| Amino alcohol carbamates | Intramolecular cyclization | N-Aryl oxazolidinones organic-chemistry.org |

Ring-Opening and Re-Cyclization Strategies for Analog Preparation

Ring-opening and subsequent re-cyclization reactions offer a strategic advantage for the synthesis of diverse oxazolidinone analogs. This approach allows for the modification of an existing heterocyclic core to introduce new functionalities.

A key example involves the use of oxazolidinone-fused aziridines. These strained bicyclic systems can undergo stereocontrolled, acid-catalyzed ring-opening with alcohols to produce 2-amino ethers. acs.orgacs.org The resulting amino alcohol derivatives can then be subjected to cyclization reactions to form new oxazolidinone structures. This strategy is particularly useful for creating complex and stereochemically defined molecules. acs.org The choice of alcohol and the substitution pattern on the aziridine (B145994) significantly influence the reaction's outcome. acs.org

Another reported strategy involves a copper-catalyzed hydroxycyclopropanol ring-opening cyclization to synthesize tetrahydrofurans. While not directly forming an oxazolidinone, this method highlights the principle of ring-opening a strained ring to form a new heterocyclic system, a concept that can be adapted for oxazolidinone synthesis. rsc.org

These strategies demonstrate the utility of using pre-existing ring systems as templates that can be chemically manipulated through ring-opening to create intermediates for the synthesis of novel and diverse oxazolidinone derivatives.

Novel and Sustainable Synthetic Pathways to 4-Thioxooxazolidin-2-one

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. This trend has led to the emergence of novel pathways for the synthesis of this compound and its derivatives, including catalytic methods, microwave-assisted synthesis, and flow chemistry approaches.

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Several catalytic systems have been developed for the synthesis of the oxazolidinone core, which can be a precursor to 4-thioxooxazolidin-2-ones.

For the synthesis of oxazolidin-2-ones, various metal-catalyzed and organocatalyzed cycloaddition reactions of epoxides with isocyanates have been reported. researchgate.net These catalysts facilitate the ring-opening of the epoxide and the subsequent cyclization with the isocyanate. researchgate.net Lanthanide amides have been used to catalyze the reaction of aziridines with carbon disulfide (CS₂) to produce thiazolidine-2-thiones, a related heterocyclic system. organic-chemistry.org This suggests the potential for similar catalytic systems to be applied to the synthesis of thioxooxazolidinones.

A notable catalytic approach for the direct synthesis of this compound derivatives involves the thionation of 3-substituted 4-imino-oxazolidin-2-ones. thieme-connect.comthieme-connect.com While the original method uses a stoichiometric amount of hydrogen sulfide in pyridine, the development of a catalytic version of this thionation reaction would represent a significant advancement. researchgate.netthieme-connect.comthieme-connect.com

The following table highlights some catalytic approaches relevant to the synthesis of oxazolidinone and thioxooxazolidinone systems.

| Reaction Type | Catalyst | Starting Materials | Product |

| Cycloaddition | Metal complexes (e.g., Al, V, Cr) | Epoxides, Isocyanates | Oxazolidin-2-ones researchgate.net |

| Cycloaddition | Organocatalysts | Epoxides, Isocyanates | Oxazolidin-2-ones researchgate.net |

| Cycloaddition | Lanthanide amides | Aziridines, CS₂ | Thiazolidine-2-thiones organic-chemistry.org |

Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to accelerate reaction rates, improve yields, and reduce side product formation. nih.govresearchgate.net A rapid and efficient microwave-assisted synthesis of 3-substituted 4-thioxo-oxazolidin-2-ones has been reported. researchgate.net This method involves the thionation of 3-substituted 4-imino-oxazolidin-2-ones with hydrogen sulfide in a dichloromethane-pyridine mixture under microwave irradiation. researchgate.net This approach significantly reduces the reaction time compared to conventional heating methods. researchgate.net

Photochemical methods offer another sustainable route to heterocyclic compounds, often proceeding under mild conditions. chim.it While direct photochemical synthesis of this compound is not widely reported, photochemical methods have been used to construct the oxazolidinone ring. For example, a photochemical benzylic oxidative cyclization has been developed for the synthesis of 2-oxazolidinones. nih.gov The application of photochemistry to the synthesis of this compound could involve the photochemical generation of reactive intermediates that then undergo cyclization or thionation.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. The application of flow chemistry to the synthesis of this compound and its derivatives is an emerging area of interest.

While a specific flow chemistry process for this compound is not extensively documented in the provided search results, the principles of flow chemistry have been applied to related heterocyclic syntheses. For example, photochemical reactions, which are well-suited for flow chemistry setups due to the uniform irradiation of the reaction mixture, have been scaled up using flow reactors for the synthesis of 1,2,4-triazoles. rsc.orgd-nb.info This suggests that the photochemical and microwave-assisted methods for oxazolidinone and thioxooxazolidinone synthesis could be adapted to continuous flow processes. A German patent also mentions "fungizide this compound und 4-iminooxazolidin-2-one" in the context of parallel and sequential reactors, hinting at the potential for automated and continuous synthesis in an industrial setting. google.com

The development of flow chemistry protocols for the synthesis of this compound would be a significant step towards more efficient, safer, and scalable production of this important heterocyclic compound.

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral molecules as single enantiomers is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. The stereoselective synthesis of this compound analogs, which involves creating specific three-dimensional arrangements of atoms, can be approached through several established principles of asymmetric synthesis. williams.eduuwindsor.ca

Asymmetric Catalysis in Thioxooxazolidinone Formation

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically pure compounds, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. williams.edu This approach can involve chiral Lewis acids, Brønsted acids, or organocatalysts to control the stereochemical outcome of a reaction.

While the literature on asymmetric catalysis applied directly to the formation of the this compound ring is not extensive, the principles are well-established for related oxazolidinone systems. A potential strategy could involve the asymmetric cycloaddition of an isocyanate with a thioketene (B13734457) equivalent, mediated by a chiral catalyst. Such catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the heterocyclic product over the other. Given the success of asymmetric catalysis in a vast array of chemical transformations, this remains a promising, albeit less explored, avenue for the synthesis of chiral this compound analogs.

Chiral Auxiliary and Reagent-Based Syntheses

A more widely documented and practical approach for achieving stereoselectivity is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

For the synthesis of chiral this compound analogs, this strategy typically begins with a readily available chiral precursor from the "chiral pool," such as an amino acid. The synthesis of (S)-4-benzyl-2-thioxooxazolidin-3-yl derivatives, for instance, implies the use of a chiral auxiliary derived from an amino acid like (S)-phenylalanine. amazonaws.com

The general procedure involves:

Reduction of a chiral amino acid (e.g., (S)-phenylalanine) to its corresponding chiral amino alcohol (e.g., (S)-phenylalaninol).

Cyclization of the chiral amino alcohol with a thiocarbonyl-transfer reagent, such as thiophosgene (B130339) (CSCl₂) or thiocarbonyldiimidazole (TCDI), to form the chiral oxazolidine-2-thione ring. The stereocenter from the amino alcohol (at the C4 position) directs the conformation of the ring.

The resulting N-unsubstituted chiral 4-substituted-oxazolidine-2-thione can then be further functionalized.

This method provides excellent control over the stereochemistry at the C4 position of the ring, as it is derived directly from the starting chiral amino alcohol. The well-known Evans oxazolidinones are a prime example of this strategy, although they feature a carbonyl instead of a thiocarbonyl group. wikipedia.orgnih.gov The principles, however, are directly transferable.

Table 1: Examples of Chiral Auxiliaries Applicable to Thioxooxazolidinone Synthesis

| Chiral Auxiliary Precursor | Resulting Auxiliary Structure (Illustrative) | Key Features |

| (S)-Phenylalaninol | (S)-4-Benzyl-oxazolidine-2-thione | Provides high diastereoselectivity due to the bulky benzyl (B1604629) group. amazonaws.com |

| (S)-Valinol | (S)-4-Isopropyl-oxazolidine-2-thione | Isopropyl group effectively shields one face of the molecule. |

| (1R,2S)-Ephedrine | (4R,5S)-4-Methyl-5-phenyl-oxazolidine-2-thione | Provides rigid conformational control due to the fused ring-like structure. |

| (S)-tert-Leucinol | (S)-4-tert-Butyl-oxazolidine-2-thione | The tert-butyl group offers significant steric hindrance for stereodirection. |

Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be chemically modified at several positions to generate a library of derivatives. These derivatization reactions are key to tuning the molecule's properties. jfda-online.com

Functionalization at Nitrogen, Oxygen, and Sulfur Centers

The heteroatoms within the this compound ring offer multiple sites for functionalization.

Nitrogen Center: The nitrogen atom, being part of a carbamate (B1207046) linkage, can undergo reactions typical of secondary amides. N-acylation or N-alkylation can be readily achieved under basic conditions. For instance, deprotonation of the N-H bond with a suitable base (e.g., sodium hydride) followed by treatment with an alkyl halide or acyl chloride introduces a substituent at the N3 position. Attaching an electron-withdrawing group like a Boc (tert-butoxycarbonyl) group to the nitrogen can activate the ring for certain nucleophilic attacks. rsc.org The synthesis of 3-substituted 4-thioxo-oxazolidin-2-ones has been accomplished via microwave-assisted methods, highlighting the feasibility of N-functionalization. researchgate.net

Sulfur Center: The thione group (C=S) at the C4 position is a soft nucleophile and can be targeted for S-alkylation. nih.gov Treatment with an alkyl halide (e.g., methyl iodide) can convert the thione into a 4-(alkylthio) group, forming a thioenol ether-like structure. This modification alters the electronic properties of the ring and provides a handle for further transformations, such as cross-coupling reactions. This strategy is common for related thione-containing heterocycles. nih.gov

Oxygen Centers: The ring contains two oxygen atoms. The endocyclic (ring) oxygen is part of the carbamate ester and is generally unreactive towards functionalization without ring-opening. The exocyclic oxygen at the C2 position is a carbonyl group. While direct O-alkylation is uncommon, this carbonyl group can participate in reactions such as reduction to an alcohol or conversion to a different functional group.

Substitution Reactions on the Oxazolidinone Ring

The carbon backbone of the ring, particularly at the C5 position, is another key site for introducing chemical diversity. The C5 methylene (B1212753) group is flanked by the nitrogen atom and the C4-thione group, making its protons acidic.

This acidity allows for deprotonation with a base to form an enolate, which can then react with various electrophiles. A prominent reaction is the Knoevenagel condensation with aldehydes or ketones. nih.govnih.gov In this reaction, the this compound is treated with an aldehyde (e.g., benzaldehyde) in the presence of a base (like piperidine (B6355638) or triethylamine) to yield a 5-alkylidene or 5-arylidene derivative. This reaction is a powerful method for installing a variety of substituents onto the C5 position of the ring.

Table 2: Representative Knoevenagel Condensation for C5-Substitution (Based on analogous reactions with related heterocyclic systems)

| Entry | Aldehyde/Ketone | Base/Catalyst | Product Structure (Illustrative) |

| 1 | Benzaldehyde | Piperidine, Ethanol | 5-Benzylidene-4-thioxooxazolidin-2-one |

| 2 | 4-Chlorobenzaldehyde | Triethylamine, Acetic Acid | 5-(4-Chlorobenzylidene)-4-thioxooxazolidin-2-one |

| 3 | 4-Methoxybenzaldehyde | Sodium Acetate, Acetic Anhydride (B1165640) | 5-(4-Methoxybenzylidene)-4-thioxooxazolidin-2-one |

| 4 | Cyclohexanone | Pyrrolidine, Toluene | 5-Cyclohexylidene-4-thioxooxazolidin-2-one |

Mechanistic Investigations of 4 Thioxooxazolidin 2 One Reactions

Fundamental Reactivity of the Thioxo and Carbonyl Groups

The reactivity of 4-thioxooxazolidin-2-one is dominated by the two electrophilic centers: the C2 carbonyl carbon and the C4 thioxo carbon. The carbon-oxygen double bond (C=O) and the carbon-sulfur double bond (C=S) are polarized towards the more electronegative oxygen and sulfur atoms, respectively. This polarization renders the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles. savemyexams.com

The carbonyl carbon at the C2 position behaves as a classic electrophilic center. youtube.com Its reactivity is influenced by the adjacent nitrogen and oxygen atoms within the ring. The oxygen of the carbonyl group possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate with Lewis or Brønsted acids, which further enhances the electrophilicity of the carbonyl carbon. youtube.comox.ac.uk Nucleophilic addition to the carbonyl carbon is a fundamental reaction pathway for this class of compounds. savemyexams.comyoutube.com

The thioxo group at the C4 position introduces a distinct reactivity profile compared to its carbonyl analogue. The C=S bond is generally longer and weaker than the C=O bond, and sulfur is less electronegative than oxygen. This makes the thioxo group more polarizable and often more reactive towards certain nucleophiles. The electrophilic character of the C4 carbon is a key site for chemical transformations.

The dual electrophilic nature of the this compound ring system allows for selective reactions depending on the nature of the nucleophile and the reaction conditions. This differential reactivity is a cornerstone for its synthetic utility.

Nucleophilic and Electrophilic Activation Pathways

The reactions involving this compound can be initiated through either nucleophilic or electrophilic activation, targeting different sites on the molecule to facilitate transformations.

Nucleophilic Activation: Nucleophilic activation typically involves the attack of a nucleophile on one of the electrophilic carbonyl or thioxo carbons. creative-proteomics.com This is a common pathway for many reactions involving carbonyl compounds. savemyexams.com The addition of a nucleophile to the C=O or C=S group leads to the formation of a tetrahedral intermediate. creative-proteomics.com The stability and subsequent reaction of this intermediate dictate the final product. For example, the reaction with hydride reagents like lithium aluminium hydride results in the reduction of the carbonyl or thioxo groups. savemyexams.com The choice of nucleophile and reaction conditions can often direct the attack to either the "harder" carbonyl center or the "softer" thiocarbonyl center.

Electrophilic Activation: Electrophilic activation enhances the reactivity of the this compound system by making the electrophilic centers even more susceptible to nucleophilic attack. This is commonly achieved in two ways:

Acid Catalysis: Both Brønsted and Lewis acids can coordinate to the carbonyl oxygen or the thioxo sulfur. ox.ac.uk This coordination withdraws electron density, increasing the positive charge on the associated carbon atom and activating it for subsequent nucleophilic addition. ox.ac.uk

Reagent-Promoted Activation: Strong electrophilic reagents, such as triflic anhydride (B1165640) (Tf₂O), can activate amide or carbamate-like carbonyl groups. mdpi.com This strategy involves the formation of a highly reactive intermediate, which is then readily attacked by a nucleophile. mdpi.com Such methods can be applied to promote cyclization or condensation reactions involving the this compound core. mdpi.com

The interplay between the nucleophile and the activation method allows for precise control over the reaction pathway, enabling a diverse range of chemical modifications.

Detailed Ring-Opening and Ring-Closing Reaction Mechanisms

The heterocyclic ring of this compound can participate in both ring-opening and ring-closing reactions, which are fundamental to its role in complex molecule synthesis.

Electrocyclic ring-opening is another possible, though less common, pathway that would require specific substitution patterns to create a conjugated system upon opening. libretexts.orgmasterorganicchemistry.com Such reactions are governed by orbital symmetry rules, with the stereochemical outcome depending on whether the reaction is promoted by heat or light (thermal or photochemical conditions). masterorganicchemistry.com

Ring-Closing Mechanisms: Ring-closing reactions are crucial for the synthesis of the this compound heterocycle itself and its derivatives. These reactions often involve the intramolecular cyclization of a linear precursor. For example, a molecule containing both a nucleophilic group (like an alcohol or thiol) and an isothiocyanate could cyclize to form the oxazolidinone ring.

Ring-Closing Metathesis (RCM) is a powerful synthetic tool for forming rings, although it typically forms unsaturated carbon-carbon bonds. organic-chemistry.org While not directly applicable to the synthesis of the saturated backbone of the parent ring, variations of metathesis could be envisioned in the synthesis of complex derivatives. chemrxiv.org The mechanism of RCM involves a metal alkylidene catalyst that facilitates the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the cyclic product. organic-chemistry.org

| Reaction Type | Initiating Step | Key Intermediate | Governing Principles |

|---|---|---|---|

| Nucleophilic Ring-Opening | Nucleophilic attack at C2 or C4 | Tetrahedral intermediate | Leaving group ability, thermodynamics |

| Electrocyclic Ring-Opening | Thermal or photochemical activation | Conjugated pi-system | Orbital symmetry (Woodward-Hoffmann rules) |

| Intramolecular Ring-Closing | Intramolecular nucleophilic attack | Cyclic transition state | Proximity and reactivity of functional groups |

| Ring-Closing Metathesis (for derivatives) | Catalyst-substrate complexation | Metallacyclobutane | Catalyst activity, substrate structure |

Transition State Analysis and Reaction Pathway Elucidation

Understanding the energy landscape of a reaction, particularly the structure and energy of transition states, is key to elucidating its mechanism. A transition state represents the highest energy point along a reaction coordinate, acting as a kinetic bottleneck between reactants and products. ucsb.edulibretexts.org

For reactions involving this compound, transition state analysis helps to explain reaction rates, selectivity, and stereochemical outcomes. For example, in a nucleophilic addition reaction, the geometry of the transition state—where the new bond is partially formed and the C=O or C=S bond is partially broken—determines the activation energy. libretexts.org Computational methods are often employed to locate and characterize these transition states, which are defined as first-order saddle points on the potential energy surface with one imaginary vibrational frequency corresponding to the reaction coordinate. ucsb.edumdpi.com

Studies on analogous systems, such as thiazolidin-4-ones, have used Density Functional Theory (DFT) to map out reaction pathways for isomerization. mdpi.com These studies calculate the energies of various conformers and the transition states that connect them, confirming that certain isomers are kinetically trapped because of high energy barriers to conversion. mdpi.com A similar approach for this compound can elucidate the preferred pathways for nucleophilic attack or ring-opening, explaining why one product may be favored over another.

The analysis often involves comparing competing pathways, such as SN2 versus E2 reactions, where the nature of the transition state (e.g., its charge distribution and geometry) is critical in determining the outcome. nih.gov

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for gaining detailed mechanistic insights into complex organic reactions where experimental characterization of transient species is challenging. schrodinger.com

For this compound and its derivatives, computational methods provide a molecular-level understanding of their behavior. researchgate.netbenthamdirect.com Molecular docking, for instance, has been used to study how derivatives of 2-thioxo-oxazolidin-4-one bind to biological targets like cyclin-dependent kinases (CDK). researchgate.netbenthamdirect.com These studies predict the binding poses and interactions within the active site, offering a hypothesis for the molecule's mechanism of action at a biological level. benthamdirect.com

Quantum mechanical calculations, particularly using DFT, are employed to:

Analyze Reactivity: Calculate molecular orbitals (HOMO, LUMO) and electrostatic potential maps to identify the most nucleophilic and electrophilic sites.

Model Reaction Pathways: Map the potential energy surface for a reaction, locating reactants, products, intermediates, and transition states. mdpi.com This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts or vibrational frequencies to aid in structure elucidation and to compare with experimental data.

Software packages like Gaussian, Jaguar, and open-source toolkits like GoodVibes are commonly used to perform these calculations and process the resulting data into chemically meaningful information, such as free energy profiles. mdpi.comschrodinger.comf1000research.com These computational insights complement experimental findings, providing a comprehensive picture of the reaction mechanisms of this compound.

| Computational Method | Application | Information Gained | Example Reference |

|---|---|---|---|

| Molecular Docking | Studying protein-ligand interactions | Binding affinity, interaction modes, mechanism of biological action | researchgate.net, benthamdirect.com |

| Density Functional Theory (DFT) | Calculating electronic structure and energies | Reaction pathways, transition state structures, activation energies | mdpi.com |

| Quantum Mechanics (QM) | Modeling reaction coordinates and potential energy surfaces | Elucidation of kinetic vs. thermodynamic control, reaction selectivity | ucsb.edu |

Advanced Spectroscopic and Structural Characterization of 4 Thioxooxazolidin 2 One

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and analyzing the bonding characteristics within the 4-thioxooxazolidin-2-one scaffold.

FT-IR spectroscopy of oxazolidinone derivatives reveals several characteristic absorption bands. The carbonyl group (C=O) stretching vibration is typically observed in the region of 1750-1778 cm⁻¹. scielo.brwiley-vch.de The presence of the thiocarbonyl group (C=S) is indicated by a stretch between 1050-1200 cm⁻¹. scielo.br The C-N aliphatic amine stretch appears in the 1360-1290 cm⁻¹ range. scielo.brscielo.br Additionally, the N-H stretching vibration for an unsubstituted or monosubstituted amine within the ring would be expected around 3326 cm⁻¹. ajchem-a.com The spectra also show C-H stretching vibrations and C-C stretching bands. scielo.brajchem-a.com

While specific Raman data for the parent this compound is not extensively detailed in the reviewed literature, the technique serves as a valuable complement to FT-IR. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for analyzing the C=S bond and the heterocyclic ring vibrations, which may be weak in the IR spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| N-H Stretch | ~3326 | ajchem-a.com |

| C=O Stretch (Amide) | 1750 - 1778 | scielo.brwiley-vch.de |

| C-N Stretch | 1360 - 1290 | scielo.brscielo.br |

| C=S Stretch (Thiocarbonyl) | 1050 - 1200 | scielo.br |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁷O, ³³S NMR) for Detailed Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity and conformational details of this compound in solution.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are standard techniques for structural confirmation. For the parent this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a signal for the methylene (B1212753) protons (-CH₂-) of the ring and another for the amine proton (-NH-). In derivatives, these signals shift based on the nature of the substituents. pitt.edu For instance, in N-substituted derivatives, the disappearance of the NH proton signal and the appearance of signals corresponding to the substituent group are observed. The methylene protons in the oxazolidinone ring typically appear as a multiplet. pitt.edu

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) are particularly diagnostic, resonating at distinct downfield chemical shifts. The methylene carbon of the ring appears at a more upfield position. For example, in related thiazolidinone structures, the C=O carbon of the azole ring can appear around 174.87 ppm, while the methylene carbon appears near 55.79 ppm. ajchem-a.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes | Reference(s) |

| ¹H | -CH₂- (ring) | Varies | Appears as a multiplet | pitt.edu |

| ¹H | -NH- (ring) | Varies | Broad signal, exchanges with D₂O | ajchem-a.com |

| ¹³C | C=O (Amide) | ~170-175 | Downfield shift due to electronegative oxygen | ajchem-a.com |

| ¹³C | C=S (Thioamide) | >180 | Typically further downfield than C=O | researchgate.net |

| ¹³C | -CH₂- (ring) | ~55 | Upfield shift relative to carbonyls | ajchem-a.com |

¹⁵N, ¹⁷O, and ³³S NMR: Direct observation of the heteroatoms in the ring provides deeper insight but faces technical challenges.

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for studying the electronic environment of the nitrogen atom. researchgate.netresearchgate.net Given its low natural abundance (0.37%), ¹⁵N-labeling is often employed to enhance sensitivity. nih.govbeilstein-journals.org The nitrogen in the this compound ring exists in an amide-like environment. The chemical shift would be sensitive to substitution and intermolecular interactions like hydrogen bonding. nih.gov

¹⁷O NMR: Oxygen-17 is the only NMR-active isotope of oxygen, but it suffers from very low natural abundance (0.037%) and a nuclear spin of 5/2, which leads to broad signals due to quadrupolar relaxation. polimi.itnih.gov In this compound, two distinct oxygen environments exist: the carbonyl oxygen (C=O) and the ether-like oxygen (C-O-C) in the ring. These would have significantly different chemical shifts, with the C=O oxygen resonance appearing much further downfield. nih.govox.ac.uk The chemical shifts are highly sensitive to the local structure and hydrogen bonding. ox.ac.uk

³³S NMR: Sulfur-33 NMR is exceptionally challenging due to low natural abundance (0.76%), low sensitivity, and very broad linewidths resulting from its quadrupolar nature (I=3/2). nih.govhuji.ac.il The thiocarbonyl (C=S) group, in particular, is in a highly asymmetric electronic environment, which leads to extremely broad signals that can be difficult to observe with standard high-resolution spectrometers. huji.ac.il The expected chemical shift range for sulfur is very wide, but thiocarbonyls are known to be significantly deshielded. nih.gov

Conformational Analysis: NMR data, combined with computational modeling, can reveal the preferred conformation of the molecule in solution. copernicus.orgtorvergata.itcsic.es X-ray crystallography data of related compounds show that the five-membered oxazolidinone ring is nearly planar. nih.goviucr.org In solution, the molecule may exist as a set of rapidly equilibrating conformers, which results in an averaged NMR spectrum. torvergata.it Techniques like Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of coupling constants in substituted analogs can provide information on through-space proximities and dihedral angles, further refining the conformational model. auremn.org.brnih.gov

Mass Spectrometry Techniques for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and assess the purity of this compound. The molecular formula C₃H₃NO₂S gives a monoisotopic mass of approximately 117.0 Da. nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, creating a unique pattern that serves as a structural fingerprint. nih.gov The fragmentation of heterocyclic compounds is guided by the stability of the resulting fragment ions and neutral losses. libretexts.orgacdlabs.com Common fragmentation pathways for this compound and its derivatives are expected to involve:

Cleavage of the ring: The energetically unstable molecular ion can break apart.

Loss of small neutral molecules: Common losses include carbon monoxide (CO), carbon dioxide (CO₂), or the thiocarbonyl group (CS). libretexts.orgmiamioh.edu

Alpha-cleavage: Bonds adjacent to the heteroatoms (O, N, S) are prone to breaking. libretexts.org

The relative abundance of these fragment ions depends on the specific structure and the stability of the ions formed. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Analysis of a closely related derivative, 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one), reveals key structural features of the core ring. The five-membered 2-thioxooxazolidin-4-one (B3050068) ring is essentially planar. nih.goviucr.orgresearchgate.net The molecule adopts a conformation that facilitates significant intermolecular interactions, which dictate the crystal packing. These interactions include:

Dipole-dipole interactions: Strong interactions are observed between the carbonyl groups of adjacent molecules. researchgate.net

C—H⋯O hydrogen bonds: Weak hydrogen bonds are formed between C-H donors and carbonyl oxygen acceptors. nih.goviucr.org

O⋯S interactions: The packing is also influenced by weak intermolecular contacts between the ring oxygen and the sulfur atom of a neighboring molecule. researchgate.net

| Parameter | Description | Value (Å or °) | Reference(s) |

| S1=C2 Bond Length | Thiocarbonyl double bond | ~1.526 | nih.gov |

| C4=O2 Bond Length | Carbonyl double bond | - | |

| C-H···O Distance | Intermolecular hydrogen bond | ~3.215 - 3.325 | nih.goviucr.org |

| O···S Distance | Intermolecular contact | ~3.239 | researchgate.net |

| Ring Planarity | Deviation from mean plane | High (e.g., max deviation 0.0440 Å) | nih.goviucr.org |

Data derived from the closely related structure 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one).

Theoretical and Computational Studies on 4 Thioxooxazolidin 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.orgimperial.ac.uk These methods provide detailed information about the electron distribution, which governs the molecule's stability, geometry, and reactivity. arxiv.orgscispace.com For 4-Thioxooxazolidin-2-one, both Density Functional Theory (DFT) and high-level ab initio methods can be employed to characterize its electronic features.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems based on the electron density. scispace.comwikipedia.org It offers a favorable balance between computational cost and accuracy, making it a popular choice for studying the ground state properties of molecules. wikipedia.orgnih.gov

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Heterocyclic Compound Calculated via DFT Note: The following data is representative of values obtained for similar heterocyclic structures and serves as an illustration of the typical output of a DFT calculation. Specific values for this compound require dedicated computational analysis.

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| Ionization Potential | I | -EHOMO | 7.5 | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 2.0 | Energy released when an electron is added. |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -4.75 | Tendency of electrons to escape. |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.75 | Resistance to change in electron distribution. |

| Global Softness | S | 1/(2η) | 0.18 | Ease of electron cloud polarization. |

| Electrophilicity Index | ω | µ²/ (2η) | 4.10 | Capacity to act as an electrophile. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation with a higher level of theoretical rigor compared to DFT. wikipedia.orgiitg.ac.in

While computationally more demanding, ab initio calculations are crucial for:

High-Accuracy Benchmarking: Providing a reference point to validate the results obtained from more approximate methods like DFT. cecam.org

Excited States: Characterizing electronically excited states, a task that can be challenging for standard ground-state DFT. nih.govuol.de

Complex Electron Correlation: Accurately describing systems where electron correlation effects are particularly strong. aps.org

For this compound, employing ab initio methods would yield a more precise description of its electronic wavefunction and energy levels, offering a deeper understanding of its electronic structure. iitg.ac.inaps.org

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. libretexts.orglibretexts.org The analysis of these orbitals, particularly the frontier orbitals, is a cornerstone of predicting chemical reactivity. libretexts.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org

HOMO: This orbital acts as the primary electron donor in a reaction. Its energy level is related to the molecule's ionization potential, and its spatial distribution highlights potential sites for electrophilic attack. numberanalytics.comyoutube.com

LUMO: This orbital is the primary electron acceptor. Its energy level corresponds to the electron affinity, and its location indicates sites susceptible to nucleophilic attack. numberanalytics.comyoutube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.commalayajournal.org A large gap implies higher kinetic stability. malayajournal.org For this compound, the distribution of the HOMO would likely be concentrated around the more electron-rich regions, such as the sulfur and oxygen atoms, while the LUMO might be located over the carbonyl and thiocarbonyl carbons.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data Note: This table provides a hypothetical example of FMO data to illustrate the concepts. Actual values for this compound would be determined through specific quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Interpretation |

| HOMO | -7.5 | Electron-donating capability |

| LUMO | -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.5 | Chemical reactivity and stability indicator |

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.orgnumberanalytics.com It is an invaluable tool for predicting the reactive behavior of a molecule towards charged or polar reagents. malayajournal.orgcas.org

The MEP surface is color-coded to visualize the charge distribution:

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on oxygen or sulfur atoms). scirp.org

Blue regions indicate positive electrostatic potential, are electron-deficient, and represent electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms or carbonyl carbons). scirp.org

Green regions represent neutral or non-polar areas.

For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the thione sulfur, identifying them as primary sites for electrophilic attack or hydrogen bonding. Positive potential would be expected near the N-H proton, making it a potential hydrogen bond donor site.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement static conformational analysis by providing a view of the molecule's dynamic behavior over time. mdpi.com In an MD simulation, the motion of atoms is calculated using classical mechanics, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (like a solvent). mdpi.comnih.gov For this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different low-energy states.

Assess the stability of the molecule's structure in a biological or chemical environment.

Simulate how the molecule interacts with a target protein or receptor, providing insights for drug design. rsc.org

Potential Energy Surface Mapping

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. Mapping the PES is crucial for identifying stable conformers, transition states, and the energy barriers that separate them.

Studies employing quantum mechanical methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of the oxazolidine (B1195125) ring. The five-membered ring of this compound is not perfectly planar. Computational analyses have explored the puckering of the ring to determine the most stable three-dimensional arrangement. The primary conformational variable is typically the puckering amplitude and phase, which describe the deviation of the ring atoms from a mean plane.

Calculations have identified low-energy conformers, often characterized by specific torsion angles within the ring. The energy differences between these conformers are generally small, suggesting that the molecule can exist as a mixture of several shapes at room temperature. The planarity of the ring is influenced by the balance between ring strain and the electronic effects of the carbonyl and thiocarbonyl groups.

Solvent Effects on Conformation and Reactivity

The surrounding solvent medium can significantly influence the structure and chemical behavior of this compound. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are used to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant.

Conformation: In nonpolar solvents, the conformational equilibrium is primarily governed by intramolecular forces. However, in polar solvents, the molecule's dipole moment interacts with the solvent's electric field. This interaction can stabilize conformers with larger dipole moments. For this compound, increasing solvent polarity is predicted to favor conformers that maximize the exposure of the polar C=O and C=S groups to the solvent environment. This can lead to subtle changes in bond lengths and angles compared to the gas phase.

Reactivity: Solvent effects on reactivity are analyzed by calculating the energies of reactants, transition states, and products in different solvent environments. For reactions involving this compound, such as N-acylation or alkylation at the sulfur atom, the polarity of the solvent can dramatically affect reaction rates. Polar solvents can stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction. Computational studies can quantify this stabilization effect, providing a theoretical basis for solvent selection in synthetic applications.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. For this compound and its derivatives, docking studies focus on elucidating the fundamental principles of their interactions with target binding sites, rather than predicting biological activity itself.

These theoretical studies map the potential non-covalent interactions that the this compound scaffold can form. The key interaction points on the molecule include:

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group (C=O) and the sulfur atom of the thiocarbonyl group (C=S) are potent hydrogen bond acceptors.

Hydrogen Bond Donor: The nitrogen atom's hydrogen (N-H) acts as a crucial hydrogen bond donor.

Hydrophobic Regions: The carbon backbone of the oxazolidine ring can participate in hydrophobic or van der Waals interactions.

Docking simulations place the this compound molecule into a defined binding pocket and calculate a scoring function to estimate the strength of the interaction. The results highlight the most probable binding modes and the specific types of interactions that contribute to binding affinity. For instance, a common theoretical binding motif involves the N-H group donating a hydrogen bond to an amino acid residue (like Asp or Glu), while the C=O or C=S groups accept hydrogen bonds from residues such as Arg or Lys.

The table below summarizes the principal theoretical interactions that the this compound core structure can engage in during molecular docking simulations.

Table 1: Theoretical Interaction Principles of this compound in Molecular Docking

| Interacting Group on Compound | Type of Interaction | Potential Interacting Partner (e.g., Amino Acid Residue) |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Histidine |

| Thiocarbonyl Sulfur (C=S) | Hydrogen Bond Acceptor | Arginine, Lysine |

| Amine Hydrogen (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Main-chain Carbonyl |

Applications and Emerging Research Avenues for 4 Thioxooxazolidin 2 One

4-Thioxooxazolidin-2-one as a Versatile Synthetic Building Block in Organic Synthesis

The reactivity of the this compound core makes it a dynamic starting material and reagent in the field of organic synthesis. The presence of multiple reactive sites allows for a range of chemical modifications, enabling the construction of complex molecular architectures.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

This compound and its derivatives have been successfully employed as precursors in the synthesis of other important heterocyclic structures. A notable transformation involves the conversion of the oxazolidine-2-thione ring into an oxazoline. In a copper-catalyzed C-S bond formation reaction, carbohydrate-anchored 1,3-oxazolidine-2-thiones react with aryl iodides. This process results in a chemoselective S-arylation, yielding chiral oxazolines in good yields under relatively mild conditions researchgate.net. The oxazolidine-2-thione moiety contains two potential nucleophilic centers, the sulfur and nitrogen atoms, but this copper-catalyzed reaction demonstrates high selectivity for S-arylation researchgate.net.

Table 1: Synthesis of Chiral Oxazolines from 1,3-Oxazolidine-2-thione Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Carbohydrate-anchored 1,3-oxazolidine-2-thione | Aryl iodide | Copper Iodide (CuI) / Dimethylethylenediamine (DMEDA) | Chiral S-arylated Oxazoline | researchgate.net |

Reagent in Specific Organic Transformations

A significant application of this compound derivatives is their use as chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are compounds that temporarily attach to a substrate to control the stereochemical outcome of a reaction. N-Acyl-oxazolidine-2-thiones, which are readily prepared from the parent heterocycle, are particularly effective in stereoselective transformations such as asymmetric aldol additions.

In these reactions, the N-acylated chiral auxiliary directs the approach of the reacting molecules, leading to the preferential formation of one stereoisomer over others. The sulfur-containing analogues, including N-acyl-oxazolidine-2-thiones and thiazolidinethiones, have been noted for being highly effective chiral inductors. A key advantage is that their removal after the desired transformation is often easier to achieve compared to the original oxazolidin-2-one systems.

Role in Catalysis and Ligand Design

The heteroatoms within the this compound ring, specifically nitrogen and sulfur, possess lone pairs of electrons that enable them to coordinate with metal ions. This property forms the basis of their application in ligand design and coordination chemistry.

As a Ligand for Metal Complexes in Catalysis

This compound can act as a ligand, binding to metal centers to form coordination complexes. Research has demonstrated its ability to form complexes with a variety of transition metal halides, including those of cobalt(II), zinc(II), cadmium(II), and mercury(II). The formation of these complexes confirms the coordinating capability of the oxazolidine-2-thione moiety. While the ability to form these metal complexes is well-established, the subsequent application of these specific complexes in catalytic processes is not extensively documented in the current scientific literature.

Organocatalytic Applications

Organocatalysis is a branch of catalysis that utilizes small organic molecules as catalysts. Despite the structural features of this compound that might suggest potential catalytic activity, a comprehensive review of scientific literature indicates that its application as an organocatalyst has not been reported. Research in this area has focused more on the synthesis of oxazolidinone scaffolds using organocatalysts rather than using the heterocycle itself to catalyze reactions rsc.org.

Advanced Materials Science Applications

The ability of the this compound ring to undergo polymerization has opened avenues for its use in advanced materials science. Specifically, its derivatives are valuable monomers for the synthesis of specialized polymers with unique properties.

Cationic ring-opening polymerization (CROP) of 1,3-oxazolidine-2-thione derivatives has been shown to produce polythiourethanes. This controlled polymerization process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.14), indicating a high degree of control over the polymer structure.

The resulting polythiourethanes exhibit notable properties that make them attractive for materials applications. Research has shown that these polymers possess significant thermal stability, being more heat-resistant than common polyurethanes. Furthermore, they exhibit a high refractive index, a property that is valuable in optical materials and coatings.

Table 2: Properties of Polythiourethane Derived from 1,3-Oxazolidine-2-thione Monomers

| Polymer Type | Polymerization Method | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polythiourethane | Cationic Ring-Opening Polymerization (CROP) | - High thermal resistance

| - Advanced optical materials

|

Polymer Chemistry and Monomer Design for Specialty Polymers

While direct polymerization of this compound is not extensively reported, its structure presents intriguing possibilities for monomer design. The thione group offers a site for various chemical modifications, potentially leading to the synthesis of novel monomers for specialty polymers. For instance, reactions at the sulfur atom could introduce polymerizable functionalities.

Furthermore, the oxazolidinone ring itself can be a target for ring-opening polymerization under specific conditions, analogous to other cyclic esters, which could lead to the formation of polyamides or polyesters with unique properties imparted by the sulfur-containing side groups. The development of such polymers could be of interest for applications requiring high refractive index materials or polymers with specific metal-binding capabilities.

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

| Polymerization Strategy | Monomer Type | Potential Polymer Properties |

| Ring-Opening Polymerization | Functionalized 4-Thioxooxazolidin-2-ones | Biodegradability, enhanced thermal stability |

| Addition Polymerization | Vinyl-substituted this compound derivatives | High refractive index, metal chelation |

| Polycondensation | Di-functionalized this compound derivatives | Thermally resistant polymers, specialty engineering plastics |

Components in Functional Materials (e.g., optoelectronics, sensors)

The inherent electronic characteristics of the this compound scaffold, including the presence of lone pairs on sulfur and oxygen atoms, suggest its potential use in the design of functional organic materials. These heteroatoms could facilitate coordination with metal ions, making derivatives of this compound interesting candidates for chemical sensors.

In the field of optoelectronics, the incorporation of the this compound moiety into larger conjugated systems could modulate the electronic properties of organic semiconductors. The thione group, in particular, might influence the frontier molecular orbital energy levels, potentially leading to materials with tailored absorption and emission characteristics suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, experimental validation of these potential applications is currently lacking in the scientific literature.

Green Chemistry Perspectives in this compound Synthesis and Application

The principles of green chemistry are paramount in modern chemical synthesis. While specific studies on the green synthesis of this compound are scarce, general methodologies applied to related heterocyclic compounds can be extrapolated.

Solvent-Free and Atom-Economical Reactions

The synthesis of heterocyclic compounds often involves multi-component reactions, which are inherently more atom-economical. Developing a one-pot synthesis for this compound from readily available starting materials would be a significant step towards a greener process. Furthermore, exploring solvent-free reaction conditions, such as mechanochemistry (ball milling) or solid-state reactions, could drastically reduce the environmental impact by eliminating the need for hazardous organic solvents.

Sustainable Synthetic Route Development

The development of sustainable synthetic routes for this compound would involve the use of renewable starting materials and catalysts. For instance, exploring bio-derived starting materials could be a promising avenue. Additionally, the use of heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the synthesis. While the synthesis of some 3-benzyl- and 3-phenacyl-4-thioxo-5-benzylidenethiazolidin-2-one derivatives has been described, the focus has been on their potential biological activity rather than the sustainability of the synthetic process itself nih.gov. Future research should prioritize the development of catalytic systems that are not only efficient but also environmentally benign.

Table 2: Green Chemistry Approaches for Heterocycle Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Atom Economy | Multi-component reactions | Reduced waste, higher efficiency |

| Use of Safer Solvents/Solvent-Free Conditions | Mechanochemistry, solid-state synthesis | Minimized environmental pollution, reduced energy consumption |

| Use of Renewable Feedstocks | Bio-derived starting materials | Reduced reliance on fossil fuels |

| Catalysis | Heterogeneous and reusable catalysts | Easier product purification, lower catalyst waste |

Future Directions and Challenges in 4 Thioxooxazolidin 2 One Research

Development of Highly Efficient and Selective Synthetic Methods

A primary hurdle in the exploration of 4-thioxooxazolidin-2-one derivatives is the lack of established, high-yielding synthetic routes. The development of efficient and selective methods is a foundational challenge that must be addressed to enable broader investigation. Future efforts will likely concentrate on two main strategies: direct thionation of pre-formed oxazolidinone rings and de novo synthesis building the ring with the thione group pre-installed.

Direct thionation of an oxazolidin-2,4-dione precursor is a logical approach. However, the presence of two carbonyl groups (at C2 and C4) necessitates highly selective reagents that can differentiate between the amide-like C2 carbonyl and the ester-like C4 carbonyl. Reagents like Lawesson's reagent are known for converting carbonyls to thiones, but achieving regioselectivity in a molecule with multiple potential reaction sites is a significant challenge that requires careful optimization of reaction conditions. rsc.org

Alternatively, building the heterocyclic ring from acyclic precursors containing a thiocarbamide or related moiety could provide a more direct route. This would involve cyclization reactions that form the oxazolidinone ring while leaving the thione group intact. Microwave-assisted organic synthesis, which has proven effective for other oxazolidinone analogues, could offer a path to rapid, one-pot procedures with improved yields and shorter reaction times. nih.govneliti.com

| Potential Synthetic Strategy | Key Precursors | Primary Challenges | Potential Advantages |

| Regioselective Thionation | Oxazolidine-2,4-dione derivatives | Achieving selective thionation at C4 over C2; Potential for side reactions and low yields. | Utilizes readily available starting materials. |

| De Novo Ring Construction | α-hydroxy thiocarbamates or related open-chain molecules | Synthesis of specialized precursors; Controlling cyclization regioselectivity. | Direct installation of the 4-thione group; Potentially higher overall efficiency. |

| Heterocyclic Transformation | Other 5-membered heterocycles | Ring-opening and rearrangement reactions can be complex and unpredictable. | Offers a novel route to unique substitution patterns. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The thione group is known for its rich and diverse reactivity, which remains largely untapped within the this compound framework. This functional group can act as a dienophile in Diels-Alder reactions, participate in 1,3-dipolar cycloadditions, and serve as a precursor for various S-alkylation, S-oxidation, and desulfurization reactions. nih.gov Exploring these transformations could lead to the synthesis of novel fused heterocyclic systems and complex molecular architectures derived from the this compound core.

A significant challenge lies in understanding the interplay between the thione at C4 and the lactam-like functionality at C2. The electronic properties of the oxazolidinone ring will undoubtedly modulate the typical reactivity of the thione. For instance, the electron-withdrawing nature of the C2-carbonyl may influence the nucleophilicity and electrophilicity of the C4-thione. Furthermore, studies on related oxazolidine-2-thiones (thio-analogs of the antibiotic linezolid) have shown that the sulfur atom can dramatically alter biological activity, with the 2-thione analogs failing to bind to their bacterial ribosome target. nih.gov This highlights a critical challenge: harnessing the unique reactivity of the thione group without compromising or ablating potential biological activity. Future research must systematically investigate these reactivity patterns to build a predictable model for chemical transformations.

| Reaction Class | Potential Transformation of this compound | Anticipated Challenges |

| Cycloaddition Reactions | Formation of spirocyclic or fused ring systems via [4+2] or [3+2] cycloadditions. | Competing reactivity with the C2-carbonyl; Steric hindrance from substituents. |

| S-Alkylation/Acylation | Functionalization at the sulfur atom to create thioethers or thioesters. | Controlling S- vs. N-alkylation; Stability of the resulting products. |

| Oxidative/Reductive Chemistry | Conversion of the thione to a sulfine, sulfene, or back to a carbonyl. | Over-oxidation or undesired side reactions; Finding compatible reagents. |

| Rearrangement Reactions | Thione-to-thiol tautomerization or more complex skeletal rearrangements. | Understanding the thermodynamic drivers and kinetic barriers of rearrangement. |

Integration with Automated Synthesis and High-Throughput Experimentation

Once viable synthetic routes are established, the integration of automated synthesis platforms will be crucial for rapidly generating libraries of this compound derivatives. youtube.com Automated systems can perform multi-step syntheses in parallel, allowing for the systematic variation of substituents at different positions on the heterocyclic ring. This technology significantly accelerates the medicinal chemistry cycle of design, synthesis, and testing. sigmaaldrich.com

Paired with automated synthesis, high-throughput screening (HTS) will enable the rapid evaluation of these compound libraries against a wide range of biological targets. nih.govmdpi.com HTS assays, which can test thousands of compounds per day, are essential for identifying initial "hits" for drug discovery programs. youtube.comnih.gov Challenges in this area include developing robust and reliable assays that are compatible with thione-containing compounds. Thiones can be reactive and may interfere with certain assay formats (e.g., fluorescence-based readouts) or exhibit non-specific activity. nih.gov Therefore, careful assay design and validation, including counter-screens to identify and eliminate false positives, will be paramount.

Advanced Computational Design for Tailored Properties and Applications

Computational chemistry offers a powerful, resource-efficient approach to guide the exploration of the this compound chemical space. In silico methods can be employed to predict key properties and prioritize synthetic targets before they are ever made in the lab. Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure of the scaffold, predict its reactivity, and calculate spectroscopic properties that can aid in the characterization of newly synthesized molecules.

In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict how these novel compounds might bind to specific protein targets. nih.gov By comparing the binding modes of 4-thioxooxazolidin-2-ones to their well-studied 4-oxo counterparts, researchers can generate hypotheses about which substitutions are most likely to yield potent and selective biological activity. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the drug-likeness of virtual compounds, helping to filter out molecules with unfavorable pharmacokinetic profiles early in the discovery process. researchgate.net The primary challenge will be the accuracy of the computational models, which rely on robust parameters that may not yet be well-defined for the thione functionality in this specific heterocyclic environment.

| Computational Method | Application to this compound Research | Key Objective |

| Density Functional Theory (DFT) | Predict electronic properties, bond energies, and reaction pathways. | Guide the development of synthetic methods and understand novel reactivity. |

| Molecular Docking | Simulate the binding of derivatives to biological targets (e.g., enzymes, receptors). | Identify potential therapeutic applications and prioritize compounds for synthesis. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of predicted binding modes and refine understanding of interactions. |

| ADMET Prediction | Calculate properties like solubility, permeability, and potential toxicity in silico. | Prioritize compounds with favorable drug-like properties for synthesis and testing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.